Follicular gonadotropin-releasing peptide(human)

Description

Initial Isolation from Human Follicular Fluid

The discovery of hF-GRP emerged from investigations into the hormonal milieu of human follicular fluid, a microenvironment critical for oocyte maturation. Researchers identified a peptide fraction capable of stimulating gonadotropin release in vitro, distinct from known hypothalamic factors. Initial isolation protocols involved gel filtration chromatography and reversed-phase high-performance liquid chromatography (HPLC), which separated the peptide from larger proteins and small-molecule contaminants.

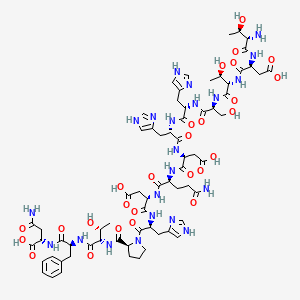

Amino acid composition analysis revealed a 14-residue peptide with the sequence Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn . The table below summarizes its amino acid composition:

| Amino Acid | One-Letter Code | Count |

|---|---|---|

| Threonine | T | 3 |

| Aspartic Acid | D | 3 |

| Histidine | H | 3 |

| Serine | S | 1 |

| Glutamine | Q | 1 |

| Proline | P | 1 |

| Phenylalanine | F | 1 |

| Asparagine | N | 1 |

This composition was pivotal in differentiating hF-GRP from other follicular fluid components, such as extracellular vesicles and growth factors. The peptide’s biological activity was confirmed using mouse pituitary assays, where it stimulated follitropin and lutropin release at nanomolar concentrations.

Distinction from Hypothalamic Gonadotropin-Releasing Hormone

Hypothalamic gonadotropin-releasing hormone (GnRH), a decapeptide regulating pituitary gonadotropins, shares no structural homology with hF-GRP. While GnRH features the sequence Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ , hF-GRP contains three histidine residues and lacks aromatic amino acids except for phenylalanine. This structural divergence correlates with functional differences:

- Receptor Specificity : GnRH acts via pituitary GnRH receptors, whereas hF-GRP’s target receptors remain uncharacterized.

- Synthesis Site : GnRH is produced in hypothalamic neurons, while hF-GRP originates in ovarian follicular cells.

- Bioactivity : hF-GRP exhibits a lower median effective dose (ED₅₀: 1.2–1.6 nM) in pituitary assays compared to GnRH.

These distinctions underscored hF-GRP’s role as a local regulator of folliculogenesis rather than a systemic hypothalamic factor.

Early Methodological Challenges in Peptide Characterization

The characterization of hF-GRP faced three major hurdles: limited peptide quantities, sequencing technology constraints, and purification inefficiencies.

Sequencing Limitations :

Edman degradation, the gold standard for peptide sequencing in the 1980s, required 10–100 picomoles of peptide but struggled with sequences exceeding 30 residues. hF-GRP’s 14-residue length fell within this range, yet incomplete derivatization cycles caused ambiguities. For example, differentiating aspartic acid (D) and asparagine (N) required additional enzymatic digestion.Purification Challenges :

Early HPLC methods, such as those using Vydac C18 columns, achieved partial purification but co-eluted hF-GRP with structurally similar peptides. The advent of radially compressed cartridges improved resolution, enabling the isolation of milligram quantities from follicular fluid.Synthetic Validation :

Chemical synthesis confirmed hF-GRP’s structure but faced hurdles in assembling histidine-rich regions. Solid-phase synthesis using tert-butoxycarbonyl (Boc) chemistry yielded peptides with truncated sequences until optimized coupling conditions were developed.

These challenges highlighted the interplay between analytical innovation and biological discovery in peptide endocrinology.

Properties

Molecular Formula |

C68H94N22O27 |

|---|---|

Molecular Weight |

1651.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1 |

InChI Key |

DKEYLEJGJQNZKF-CKJSUDEXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Isolation and Purification from Human Follicular Fluid

The isolation of hF-GRP begins with the collection of human follicular fluid from women undergoing fertility examinations. The process involves:

- Ethanol Precipitation : Acidified follicular fluid (50 mL) is mixed with cold ethanol (350 mL) to remove insoluble contaminants.

- Gel Filtration Chromatography :

- High-Performance Liquid Chromatography (HPLC) :

Chemical Synthesis and Validation

The primary structure of hF-GRP (H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH ) was confirmed via solid-phase synthesis:

- Synthetic Protocol :

- A modified Merrifield solid-phase method is employed using chloromethylated polystyrene resin.

- The peptide chain is assembled stepwise, with tert-butyloxycarbonyl (Boc) protecting groups for side chains.

- Cleavage from the resin uses hydrogen fluoride (HF), followed by purification via gel filtration and HPLC.

- Purity Assessment :

| Amino Acid | Theoretical | Observed |

|---|---|---|

| Asp | 4 | 4.10 |

| Thr | 3 | 2.92 |

| Ser | 1 | 1.00 |

| His | 3 | 2.02 |

| Pro | 1 | 0.97 |

| Phe | 1 | 1.04 |

Significance and Applications

The isolation and synthesis of hF-GRP provided critical insights into follicular fluid’s regulatory role in reproductive biology. Its unique structure and bioactivity suggest potential therapeutic applications in fertility treatments, though further in vivo studies are required.

Chemical Reactions Analysis

Types of Reactions: Follicular Gonadotropin-Releasing Peptide (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The synthesis and purification of this peptide involve reagents such as ethanol, distilled water, and various chromatography media. The conditions include low temperatures for ethanol precipitation and specific pH adjustments for peptide stability .

Major Products Formed: The major product formed from these reactions is the purified Follicular Gonadotropin-Releasing Peptide (human) itself, with a confirmed amino acid sequence of H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH .

Scientific Research Applications

Follicular Gonadotropin-Releasing Peptide (human) has several scientific research applications:

Chemistry: Used in studies related to peptide synthesis and purification techniques.

Mechanism of Action

Follicular Gonadotropin-Releasing Peptide (human) exerts its effects by binding to specific receptors on the anterior pituitary gland, stimulating the release of FSH and LH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis . The peptide’s activity is mediated through G-protein coupled receptors, leading to the activation of intracellular signaling pathways involving calcium and protein kinase C .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of hF-GRP and Related Peptides

Mechanistic Differences

hF-GRP vs. GnRH :

- Structure : hF-GRP lacks homology with GnRH, indicating distinct evolutionary origins .

- Function : hF-GRP releases FSH and LH equally , whereas GnRH preferentially stimulates LH .

- Local vs. Central Action : hF-GRP acts locally in follicles, while GnRH operates via the hypothalamic-pituitary axis .

hF-GRP vs. GnRH Analogs :

- Agonists (e.g., leuprolide): Cause transient stimulation followed by pituitary suppression, unlike hF-GRP’s sustained activity .

- Antagonists (e.g., elagolix): Block GnRH receptors immediately, contrasting hF-GRP’s stimulatory role .

hF-GRP vs. hCG :

hF-GRP vs. Inhibin :

Research and Clinical Implications

- hF-GRP: Limited to experimental studies due to its recent discovery (1984) . Potential applications include enhancing follicular maturation in assisted reproductive technology (ART) .

- GnRH Analogs : Dominant in clinical use for conditions requiring gonadotropin suppression (e.g., IVF, cancer) .

- hCG : Gold standard for ovulation induction but carries ovarian hyperstimulation syndrome (OHSS) risks .

Biological Activity

Follicular gonadotropin-releasing peptide (hF-GRP) is a significant neuropeptide identified in human follicular fluid, distinct from the hypothalamic gonadotropin-releasing hormone (GnRH). This article explores its biological activity, mechanisms of action, and implications in reproductive physiology.

Structure and Composition

The primary structure of hF-GRP is characterized by the amino acid sequence:

This structure was confirmed through chemical synthesis, highlighting its unique composition compared to GnRH, which is critical for its functional specificity in the reproductive axis .

hF-GRP operates through a mechanism that involves binding to specific receptors on gonadotropic cells in the anterior pituitary gland. Upon binding, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), essential for gametogenesis and steroidogenesis. The effective concentration (ED50) for stimulating LH and FSH release has been estimated at 1.2-1.6 nM in mouse pituitary assays .

Signaling Pathways

The action of hF-GRP is mediated through G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This cascade promotes the transcription and release of gonadotropins, crucial for ovarian function and fertility .

Gonadotropin Release

Research indicates that hF-GRP significantly influences the secretion of gonadotropins. In controlled studies, administration of hF-GRP led to a marked increase in LH and FSH levels, demonstrating its potency as a regulator within the hypothalamic-pituitary-gonadal (HPG) axis .

Case Studies and Clinical Implications

- Infertility Treatments : hF-GRP has been explored as a potential therapeutic agent in controlled ovarian stimulation protocols. Its ability to enhance gonadotropin release makes it a candidate for improving outcomes in assisted reproductive technologies .

- Hormonal Regulation : In studies involving ovariectomized ewes, hF-GRP administration resulted in significant changes in plasma LH and FSH levels, suggesting its physiological relevance in regulating reproductive hormones .

- Comparative Studies : A comparative analysis of hF-GRP with other peptides like kisspeptin revealed that while both stimulate gonadotropin release, their mechanisms and effects vary across different phases of the menstrual cycle .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.